7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]
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Overview
Description
7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] is a complex organic compound characterized by its unique spiro structure, which involves a four-membered azetidine ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a naphthalene derivative with an azetidine precursor in the presence of a strong base can yield the desired spiro compound. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound shares a similar methoxy group and naphthalene structure but differs in its ring system and substitution pattern.
4-hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities compared to the spiro compound.
Indole derivatives: These compounds, such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene, have distinct structural features and applications.
Uniqueness
The uniqueness of 7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] lies in its spiro structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
(4R)-6-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-5-4-10-3-2-6-13(7-8-14-13)12(10)9-11/h4-5,9,14H,2-3,6-8H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUXSPANGDUUPB-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC23CCN3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@]23CCN3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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